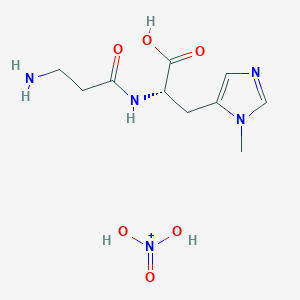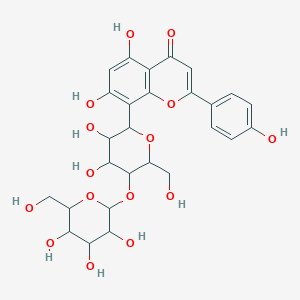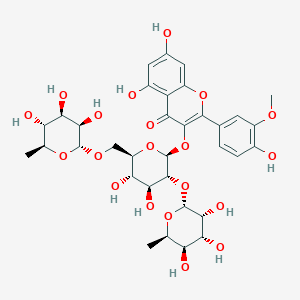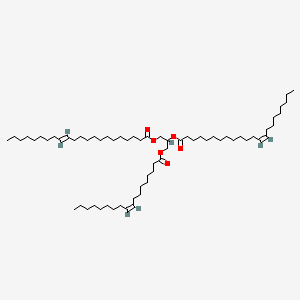
L-Anserine nitrate salt
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
L-Anserine nitrate salt, also known as β-Alanyl-3-methyl-L-histidine nitrate salt, is a dipeptide composed of beta-alanine and 3-methyl-L-histidine. It is naturally found in most animal tissues and is known for its potent antioxidant properties. This compound is particularly noted for its ability to scavenge hydroxyl radicals and inhibit nonenzymatic protein glycation induced by reducing sugars .
準備方法
Synthetic Routes and Reaction Conditions: L-Anserine nitrate salt can be synthesized through the methylation of carnosine, another dipeptide. The synthesis involves the reaction of beta-alanine with 3-methyl-L-histidine under controlled conditions. The reaction typically requires a catalyst and is carried out in an aqueous medium. The product is then purified through crystallization from aqueous ethanol .
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar methods as described above. The process includes the use of Dowex 3 (x4 free base) for purification, followed by washing with water and evaporating the filtrate. The final product is obtained by distillation with propan-2-ol and crystallization from methanol .
化学反応の分析
Types of Reactions: L-Anserine nitrate salt undergoes several types of chemical reactions, including:
Oxidation: It acts as a potent antioxidant, scavenging hydroxyl radicals.
Reduction: It can reduce oxidative stress in biological systems.
Substitution: It can participate in substitution reactions with various reagents.
Common Reagents and Conditions:
Oxidation: Common reagents include hydrogen peroxide and other oxidizing agents.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Various nucleophiles can be used under mild conditions.
Major Products Formed:
Oxidation: The major products include oxidized forms of this compound.
Reduction: Reduced forms of the compound with enhanced antioxidant properties.
Substitution: Substituted derivatives of this compound with modified functional groups.
科学的研究の応用
L-Anserine nitrate salt has a wide range of scientific research applications, including:
Chemistry: Used as a reference material in synthetic chemistry and chemical biology.
Biology: Studied for its role in muscle metabolism and antioxidant mechanisms.
Medicine: Investigated for its potential therapeutic effects in conditions such as diabetic nephropathy and hyperuricemia.
Industry: Utilized in the production of supplements and pharmaceuticals due to its antioxidant properties
作用機序
The mechanism of action of L-Anserine nitrate salt involves its antioxidant properties. It scavenges hydroxyl radicals and inhibits nonenzymatic protein glycation. It also activates the intracellular heat shock protein (Hsp70) and heme oxygenase (HO-1) defense systems under oxidative and glycative stress. Additionally, it inhibits xanthine oxidase activity, thereby reducing urate production and lowering serum uric acid levels .
類似化合物との比較
L-Anserine nitrate salt is similar to other dipeptides such as carnosine and 3-methyl-L-histidine. it is unique due to its higher antioxidant capacity and its ability to inhibit protein-protein crosslinking less potently than carnosine. Similar compounds include:
Carnosine (β-Alanyl-L-histidine): Known for its antioxidant and anti-glycation properties.
3-Methyl-L-histidine: A component of this compound with similar biological activities.
Beta-Alanine: A precursor in the synthesis of this compound
This compound stands out due to its specific molecular structure and its potent antioxidant effects, making it a valuable compound in various scientific and industrial applications.
特性
分子式 |
C10H18N5O6+ |
|---|---|
分子量 |
304.28 g/mol |
IUPAC名 |
(2S)-2-(3-aminopropanoylamino)-3-(3-methylimidazol-4-yl)propanoic acid;dihydroxy(oxo)azanium |
InChI |
InChI=1S/C10H16N4O3.H2NO3/c1-14-6-12-5-7(14)4-8(10(16)17)13-9(15)2-3-11;2-1(3)4/h5-6,8H,2-4,11H2,1H3,(H,13,15)(H,16,17);(H2,2,3,4)/q;+1/t8-;/m0./s1 |
InChIキー |
ZWZKPVKWCJEQLD-QRPNPIFTSA-N |
異性体SMILES |
CN1C=NC=C1C[C@@H](C(=O)O)NC(=O)CCN.[N+](=O)(O)O |
正規SMILES |
CN1C=NC=C1CC(C(=O)O)NC(=O)CCN.[N+](=O)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![trans-4-(2-(Butylamino)-5-(4-((4-methylpiperazin-1-yl)methyl)phenyl)-7H-pyrrolo[2,3-d]pyrimidin-7-yl)cyclohexanol](/img/structure/B10799184.png)
![(13R)-13-oxido-7-aza-13-azoniatetracyclo[7.7.1.02,7.013,17]heptadec-4-en-6-one](/img/structure/B10799199.png)

![5-ethyl-1-[(2R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B10799210.png)
![[3,4,5-trihydroxy-6-[4-hydroxy-2,5-bis(hydroxymethyl)-3-[(E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoyl]oxyoxolan-2-yl]oxyoxan-2-yl]methyl 4-hydroxybenzoate](/img/structure/B10799217.png)


![7-[(4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-5-hydroxy-2-(3-hydroxy-4-methoxyphenyl)chromen-4-one](/img/structure/B10799232.png)
![[(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[(2S,3S,4R,5R)-4-hydroxy-2,5-bis(hydroxymethyl)-3-[(E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoyl]oxyoxolan-2-yl]oxyoxan-2-yl]methyl 4-hydroxybenzoate](/img/structure/B10799240.png)


![Sodium 3-carboxy-7-oxabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B10799252.png)
![3-[(Z)-2-hydroxyprop-1-enyl]-4-(4-methylpiperazin-1-yl)-1,5-benzodiazepine-2-thione](/img/structure/B10799261.png)

